molecular formula C10H16F2N2O3 B15146636 (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide

(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide

Cat. No.: B15146636
M. Wt: 250.24 g/mol
InChI Key: XHHIPGKYPSPLHH-LURJTMIESA-N
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Description

(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a tert-butyloxycarbonyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection with Tert-Butyloxycarbonyl Group: The tert-butyloxycarbonyl group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Deprotection: Trifluoroacetic acid (TFA) or other strong acids.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.

    Deprotected Amine: Removal of the tert-butyloxycarbonyl group yields the free amine.

Scientific Research Applications

(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

    Biological Studies: It can be employed in the study of enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The tert-butyloxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    (2s)-n-(Tert-butyloxycarbonyl)-4-fluoropyrrolidine-2-carboxamide: Similar structure but with only one fluorine atom.

    (2s)-n-(Tert-butyloxycarbonyl)-pyrrolidine-2-carboxamide: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

Uniqueness

The presence of two fluorine atoms in (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

Molecular Formula

C10H16F2N2O3

Molecular Weight

250.24 g/mol

IUPAC Name

tert-butyl N-[(2S)-4,4-difluoropyrrolidine-2-carbonyl]carbamate

InChI

InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-7(15)6-4-10(11,12)5-13-6/h6,13H,4-5H2,1-3H3,(H,14,15,16)/t6-/m0/s1

InChI Key

XHHIPGKYPSPLHH-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(=O)[C@@H]1CC(CN1)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C1CC(CN1)(F)F

Origin of Product

United States

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